D&C Red No. 31
Overview
Description
Scientific Research Applications
Color Additives in Cosmetics and Drugs : D&C Red No. 34, a related compound to D&C Red No. 31, is used as a color additive in externally applied drugs and cosmetics. This study by Belai et al. (2012) focuses on the synthesis and characterization of subsidiary colors in D&C Red No. 34, which are essential for ensuring compliance with FDA requirements for color additives in these products (Belai et al., 2012).
Safety and Regulatory Research : The safety of FD&C Red No. 40, another related compound, was examined in mouse studies, leading to additional experimentation and statistical analyses. This highlights the importance of regulatory research in ensuring the safety of such color additives in various applications (Lagakos & Mosteller, 1981).
In Vitro Studies : A study on D&C Red No. 9, closely related to D&C Red No. 31, evaluated its mutagenicity using different testing protocols. This type of research is crucial for assessing the potential health risks associated with the use of such dyes (Dillon et al., 1994).
Risk Assessment of Color Additives : The Color Additive Scientific Review Panel provided an extensive evaluation of various color additives, including D&C Red No. 19 and D&C Red No. 37, to assess carcinogenic risks. This research is pivotal for determining the safe use of color additives in various applications (Hart et al., 1986).
Dermal Absorption Studies : Research on D&C Red No. 17, closely related to D&C Red No. 31, investigated its absorption and metabolism in human and porcine skin. Such studies are vital for understanding the potential systemic exposure to these additives in topical applications (Yourick et al., 2008).
properties
IUPAC Name |
calcium;3-carboxy-1-phenyldiazenylnaphthalen-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H12N2O3.Ca/c2*20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h2*1-10,20H,(H,21,22);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHOWEBNQPOWEI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22CaN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27757-79-5 (Parent) | |
Record name | D & C Red no. 31 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006371762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7064283 | |
Record name | D&C Red No. 31 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D&C Red No. 31 | |
CAS RN |
6371-76-2 | |
Record name | D & C Red no. 31 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006371762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-phenyldiazenyl)-, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D&C Red No. 31 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium bis[3-hydroxy-4-(phenylazo)-2-naphthoate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D&C RED NO. 31 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O63T5PV73P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.